

"Methyl 1-methylindole-6-carboxylate" IR spectroscopy peaks

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Compound of Interest

Compound Name:	Methyl 1-methylindole-6-carboxylate
Cat. No.:	B1298860

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An In-depth Technical Guide to the Infrared Spectroscopy of **Methyl 1-methylindole-6-carboxylate**

For researchers, scientists, and professionals engaged in drug development, understanding the structural and electronic properties of molecules is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique for elucidating the functional groups present in a molecule, thereby offering insights into its chemical identity and purity. This guide provides a detailed analysis of the expected IR spectroscopic features of **Methyl 1-methylindole-6-carboxylate**, a substituted indole derivative of interest in medicinal chemistry and materials science.

Predicted Infrared Spectrum

The infrared spectrum of **Methyl 1-methylindole-6-carboxylate** is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: the 1-methylindole ring system and the methyl carboxylate substituent. By analyzing the spectra of related compounds, including indole, 1-methylindole, and various methyl esters, a comprehensive prediction of the key IR peaks can be compiled.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected quantitative data for the principal IR peaks of **Methyl 1-methylindole-6-carboxylate**. The predicted ranges are based on established group

frequencies from spectroscopic literature.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
3100-3000	Medium-Weak	Aromatic C-H Stretch	Indole Ring
2950-2850	Medium-Weak	Aliphatic C-H Stretch	N-CH ₃ and O-CH ₃
1725-1705	Strong	C=O Stretch	Methyl Ester
1610-1580	Medium-Weak	C=C Stretch	Indole Ring
1500-1400	Medium	C=C Stretch, CH ₂ /CH ₃ Bending	Indole Ring, Methyl Groups
1300-1200	Strong	Asymmetric C-O-C Stretch	Methyl Ester
1200-1100	Medium	Symmetric C-O-C Stretch	Methyl Ester
900-675	Medium-Strong	C-H Out-of-plane Bending ("oop")	Aromatic Ring

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the overall molecular structure.

Key Spectroscopic Features

- Aromatic C-H Stretching: The peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H bonds on the indole ring.[1][2][3]
- Aliphatic C-H Stretching: Absorptions between 2950 and 2850 cm⁻¹ arise from the stretching vibrations of the methyl groups attached to the nitrogen (N-CH₃) and the ester oxygen (O-CH₃).[2]
- Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the 1725-1705 cm⁻¹ range, which is highly characteristic of the carbonyl group in an ester.[3] This is often

the most prominent peak in the spectrum.

- Aromatic C=C Stretching: The indole ring will exhibit characteristic carbon-carbon double bond stretching vibrations in the $1610\text{-}1400\text{ cm}^{-1}$ region.[1][3]
- Ester C-O Stretching: Two distinct peaks are expected for the C-O bonds of the ester group. An intense, broad peak between $1300\text{-}1200\text{ cm}^{-1}$ corresponding to the asymmetric C-O-C stretch, and a medium intensity peak from $1200\text{-}1100\text{ cm}^{-1}$ for the symmetric stretch.[4]
- C-H Out-of-plane Bending: The region from $900\text{-}675\text{ cm}^{-1}$ will show bands due to the out-of-plane bending of the C-H bonds on the aromatic ring, which can provide information about the substitution pattern.[3]

Experimental Protocols

The acquisition of an IR spectrum for a solid compound like **Methyl 1-methylindole-6-carboxylate** can be performed using several standard techniques. The choice of method depends on the sample's physical properties and the desired quality of the spectrum.

Thin Solid Film Method

This is often the preferred method for solids that are soluble in a volatile organic solvent.[5]

- Sample Preparation: Dissolve approximately 10-50 mg of **Methyl 1-methylindole-6-carboxylate** in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial.
- Film Deposition: Place a single drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
- Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent fogging.[5]

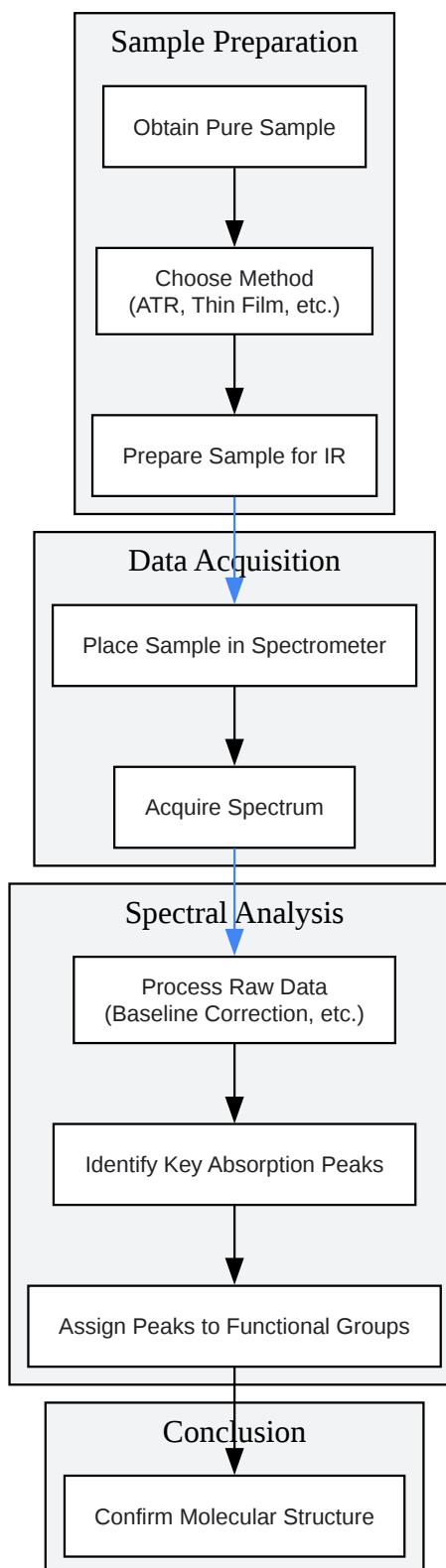
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern and rapid technique that requires minimal sample preparation.

- Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal (commonly diamond or zinc selenide).[6]
- Pressure Application: Apply pressure using a built-in press to ensure good contact between the sample and the crystal.
- Spectral Acquisition: The IR beam is directed through the crystal, and the spectrum of the sample in contact with the crystal is recorded.
- Cleaning: The crystal is simply wiped clean with a suitable solvent after the measurement.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in IR spectroscopy.



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